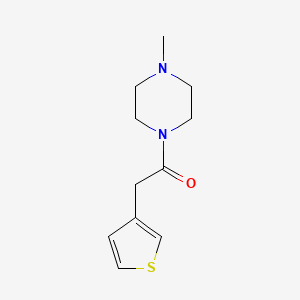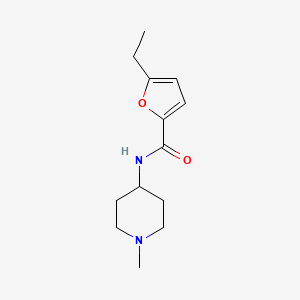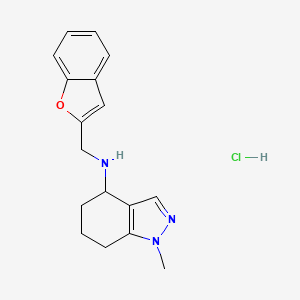![molecular formula C15H22N2O3 B7512621 N-[2-(methoxymethyl)phenyl]-2,6-dimethylmorpholine-4-carboxamide](/img/structure/B7512621.png)
N-[2-(methoxymethyl)phenyl]-2,6-dimethylmorpholine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(methoxymethyl)phenyl]-2,6-dimethylmorpholine-4-carboxamide, also known as MMMP, is a chemical compound with potential applications in scientific research. MMMP belongs to the class of morpholine derivatives and has been studied for its potential as a therapeutic agent in various fields, including cancer research and neurology.
Wirkmechanismus
The mechanism of action of N-[2-(methoxymethyl)phenyl]-2,6-dimethylmorpholine-4-carboxamide is not fully understood, but it is believed to act through multiple pathways. In cancer cells, N-[2-(methoxymethyl)phenyl]-2,6-dimethylmorpholine-4-carboxamide has been shown to inhibit the activity of enzymes involved in cell growth and proliferation, leading to apoptosis. In neurons, N-[2-(methoxymethyl)phenyl]-2,6-dimethylmorpholine-4-carboxamide has been shown to reduce oxidative stress and inflammation, which can contribute to neuronal damage and death.
Biochemical and physiological effects:
N-[2-(methoxymethyl)phenyl]-2,6-dimethylmorpholine-4-carboxamide has been shown to have various biochemical and physiological effects, depending on the context of its use. In cancer cells, N-[2-(methoxymethyl)phenyl]-2,6-dimethylmorpholine-4-carboxamide has been shown to inhibit the activity of enzymes involved in cell growth and proliferation, leading to apoptosis. In neurons, N-[2-(methoxymethyl)phenyl]-2,6-dimethylmorpholine-4-carboxamide has been shown to reduce oxidative stress and inflammation, which can contribute to neuronal damage and death. N-[2-(methoxymethyl)phenyl]-2,6-dimethylmorpholine-4-carboxamide has also been shown to have anti-inflammatory effects in other contexts, such as in the treatment of arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[2-(methoxymethyl)phenyl]-2,6-dimethylmorpholine-4-carboxamide in lab experiments is its potential as a therapeutic agent in various fields of research. N-[2-(methoxymethyl)phenyl]-2,6-dimethylmorpholine-4-carboxamide has been shown to have potential as a cancer therapy and as a neuroprotective agent, among other applications. However, one limitation of using N-[2-(methoxymethyl)phenyl]-2,6-dimethylmorpholine-4-carboxamide in lab experiments is its limited availability and high cost, which can make it difficult to obtain and use in large-scale studies.
Zukünftige Richtungen
There are several potential future directions for research involving N-[2-(methoxymethyl)phenyl]-2,6-dimethylmorpholine-4-carboxamide. One direction is the development of N-[2-(methoxymethyl)phenyl]-2,6-dimethylmorpholine-4-carboxamide as a therapeutic agent for cancer, either alone or in combination with other drugs. Another direction is the exploration of N-[2-(methoxymethyl)phenyl]-2,6-dimethylmorpholine-4-carboxamide's potential as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of N-[2-(methoxymethyl)phenyl]-2,6-dimethylmorpholine-4-carboxamide and its potential applications in other fields of research.
Synthesemethoden
The synthesis of N-[2-(methoxymethyl)phenyl]-2,6-dimethylmorpholine-4-carboxamide involves the reaction of 2,6-dimethylmorpholine-4-carboxylic acid with methoxymethyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain pure N-[2-(methoxymethyl)phenyl]-2,6-dimethylmorpholine-4-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-[2-(methoxymethyl)phenyl]-2,6-dimethylmorpholine-4-carboxamide has been studied for its potential as a therapeutic agent in various fields of research. In cancer research, N-[2-(methoxymethyl)phenyl]-2,6-dimethylmorpholine-4-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. N-[2-(methoxymethyl)phenyl]-2,6-dimethylmorpholine-4-carboxamide has also been studied for its potential as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress and inflammation.
Eigenschaften
IUPAC Name |
N-[2-(methoxymethyl)phenyl]-2,6-dimethylmorpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-11-8-17(9-12(2)20-11)15(18)16-14-7-5-4-6-13(14)10-19-3/h4-7,11-12H,8-10H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQCWREWLWPHBNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)NC2=CC=CC=C2COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(methoxymethyl)phenyl]-2,6-dimethylmorpholine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(3-fluorophenyl)methyl]-1-methylsulfonylpiperidin-4-amine;hydrochloride](/img/structure/B7512538.png)
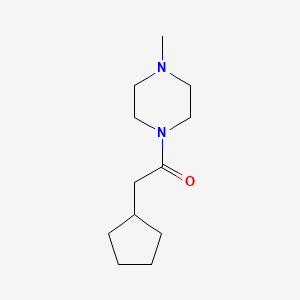
![N-[(3-fluorophenyl)methyl]-1-methyl-4,5,6,7-tetrahydroindazol-4-amine;hydrochloride](/img/structure/B7512556.png)
![1-methyl-N-[(5-methylthiophen-2-yl)methyl]-4,5,6,7-tetrahydroindazol-4-amine;hydrochloride](/img/structure/B7512558.png)
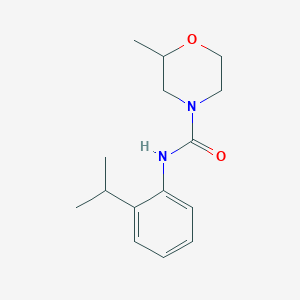
![1-methyl-N-[(3-methylthiophen-2-yl)methyl]-4,5,6,7-tetrahydroindazol-4-amine;hydrochloride](/img/structure/B7512566.png)
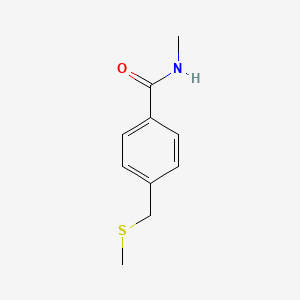
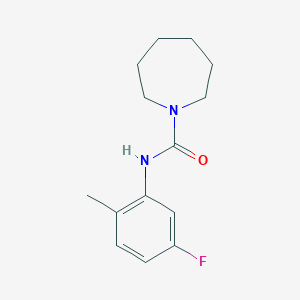
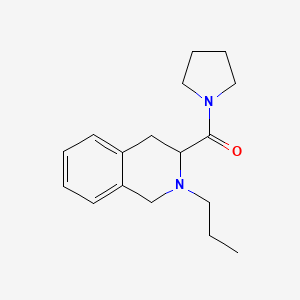
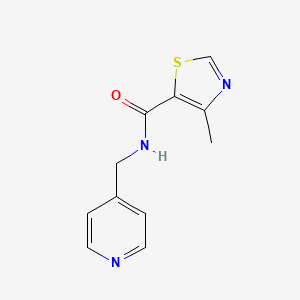
![N-[2-(methoxymethyl)phenyl]-3-methylpiperidine-1-carboxamide](/img/structure/B7512592.png)
